3-Phenylpropyl 3-phenylpropionate
Description
3-Phenylpropyl 3-phenylpropionate (CAS 60045-27-4) is a synthetic ester derived from 3-phenylpropionic acid and 3-phenylpropanol. Its molecular formula is C₁₈H₂₀O₂, with a molecular weight of 268.35 g/mol . Synonyms include hydrocinnamic acid hydrocinnamyl ester and benzenepropanoic acid 3-phenylpropyl ester . The compound is synthesized via oxidative esterification of 3-phenylpropanol, a reaction that may also yield symmetric esters as side products under specific conditions .
Applications of 3-phenylpropyl 3-phenylpropionate are primarily industrial, including use in fragrances due to its balsamic and sweet odor .
Properties
CAS No. |
60045-27-4 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-phenylpropyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H20O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 |
InChI Key |
KLDUFQGXXVNTDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
Other CAS No. |
60045-27-4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The reaction between 3-phenylpropanol and 3-phenylpropanoic acid under acidic conditions remains the most widely used method. Sulfuric acid (5–10 mol%) in refluxing toluene (110–120°C, 12–24 hours) achieves yields of 85–92%. Water removal via Dean-Stark apparatus drives equilibrium toward ester formation. For example, a 1:1.2 molar ratio of alcohol to acid yields 89% product after 18 hours.
Acyl Chloride Intermediates
3-Phenylpropionyl chloride, generated via thionyl chloride (SOCl₂) treatment of 3-phenylpropanoic acid, reacts with 3-phenylpropanol in dichloromethane (DCM) at 0–25°C. Triethylamine (Et₃N) neutralizes HCl, improving yields to 94–98%. This method avoids equilibrium limitations but requires strict anhydrous conditions.
Advanced Catalytic Approaches
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin catalyzes the reaction in solvent-free systems at 60°C. Substrate molar ratios of 1:1 yield 82% conversion after 48 hours, though scalability remains challenging.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 15–30 minutes. A 1:1.5 alcohol-to-acid ratio with p-toluenesulfonic acid (PTSA) achieves 91% yield, demonstrating 6-fold acceleration compared to conventional heating.
Purification and Characterization
Recrystallization and Distillation
Crude product purification employs recrystallization from methanol/water (4:1 v/v), yielding 95% pure crystals. Alternatively, vacuum distillation (bp 180–185°C at 0.5 mmHg) separates the ester from unreacted starting materials.
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 10H, Ar-H), 4.10 (t, 4H, -OCH₂-), 2.85 (t, 4H, -CH₂COO-), 2.00 (quin, 4H, -CH₂-).
- IR (KBr): 1725 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O ester).
Industrial-Scale Production Insights
Batch Reactor Optimization
A 500 L reactor charged with 3-phenylpropanol (150 kg), 3-phenylpropanoic acid (162 kg), and H₂SO₄ (8 kg) produces 265 kg ester (96% yield) after 20 hours at 115°C. Continuous water removal via molecular sieves enhances conversion rates by 12%.
Waste Management
Neutralization of spent acid catalysts generates sodium sulfate (Na₂SO₄) as a byproduct, which is filtered and recycled. Solvent recovery systems achieve 98% toluene reuse.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
3-Phenylpropyl 3-phenylpropionate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Structural Variations : The acid moiety differentiates these esters. For example, 3-phenylpropyl isobutyrate contains a branched-chain acid (isobutyric acid), while 3-phenylpropyl cinnamate incorporates a cinnamate group, enhancing aromaticity .
- Synthesis Routes : 3-Phenylpropyl 3-phenylpropionate and its analogs are synthesized via esterification or oxidative pathways, with natural analogs like 3-phenylpropyl cinnamate extracted from plant resins .
Functional and Application Differences
Fragrance and Flavor Industry
- 3-Phenylpropyl 3-phenylpropionate : Used in synthetic fragrances for its balsamic profile .
- 3-Phenylpropyl isobutyrate : Valued for its "fresher" peach-like aroma compared to linear-chain esters .
- 3-Phenylpropyl cinnamate: A key component in styrax, contributing to its resinous odor .
Pharmaceuticals
- Nandrolone phenylpropionate : A steroid ester designed for sustained drug release, contrasting with fragrance-focused esters .
- 3-Phenylpropyl derivatives : Pharmacologically active moieties (e.g., H₃-receptor antagonists) highlight the versatility of the 3-phenylpropyl group, though ester forms are less studied .
Degradation and Environmental Fate
Analytical Challenges
- Identification Issues: Esters like 3-phenylpropyl hexanoate exhibit inconsistent retention indices (RI) in GC-MS, complicating analysis .
- Natural vs. Synthetic : Natural analogs (e.g., 3-phenylpropyl cinnamate) are well-characterized in styrax, whereas synthetic esters require rigorous spectral validation .
Q & A
Q. Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 25 (room temp) | 165 |
| Reaction Time | 12–24 hours | 20–30 minutes |
| Yield (%) | 65–75 | 82 |
| Pressure (bar) | Ambient | 12.2 |
How can researchers optimize reaction conditions to enhance yield and purity?
Q. (Advanced)
- Microwave-assisted synthesis : Reduces reaction time by 95% and improves yield via controlled dielectric heating .
- Design of Experiments (DOE) : Statistically varies parameters (catalyst loading, solvent ratio) to identify optimal conditions .
- In-line analytics : Use HPLC-MS to monitor intermediate formation and minimize side reactions .
What analytical techniques are critical for confirming structural integrity and purity?
Q. (Basic)
- NMR spectroscopy : ¹H/¹³C NMR verifies ester linkage (δ 4.1–4.3 ppm for –CH₂O–; δ 170–175 ppm for carbonyl) .
- GC-MS : Quantifies purity and detects volatile byproducts .
- IR spectroscopy : Confirms ester carbonyl stretch (~1740 cm⁻¹) .
How is the biodegradation pathway of 3-Phenylpropyl 3-phenylpropionate studied in microbial models?
Q. (Advanced)
- Isotopic labeling : Track ¹³C-labeled compound in E. coli K-12 to identify metabolites like cis-3-(3-carboxyethyl)-cyclohexadienediol .
- Enzyme assays : Characterize dioxygenases and dehydrogenases responsible for aromatic ring cleavage .
- Metabolite profiling : LC-MS/MS identifies degradation intermediates (e.g., 2-hydroxy-6-keto-nona-2,4-dienedioate) .
What advanced strategies are used to explore structure-activity relationships (SAR) in pharmacological research?
Q. (Advanced)
- Side-chain modifications : Vary phenylpropyl chain length or introduce substituents (e.g., halogens) to assess bioactivity .
- Molecular docking : Simulate binding to purine receptors or enzymes to predict affinity .
- Biological assays : Measure IC₅₀ values in cell-based models to correlate structural changes with activity .
What challenges arise during scale-up from laboratory to preclinical production?
Q. (Advanced)
- Continuous flow reactors : Improve scalability and reduce exothermic risks compared to batch methods .
- Solvent recovery : Implement distillation systems to reuse CH₂Cl₂ or THF, reducing costs .
- Safety protocols : Address hazards of intermediates (e.g., isocyanates) with proper ventilation and PPE .
How do researchers resolve contradictions in reported enzymatic degradation efficiencies?
Q. (Advanced)
- Comparative genomics : Analyze gene expression differences in microbial strains (e.g., Pseudomonas vs. E. coli) .
- Enzyme kinetics : Measure Kₘ and Vₘₐₓ values for dioxygenases under varying pH/temperature conditions .
- Meta-studies : Re-evaluate historical data using modern bioinformatics tools to identify methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
